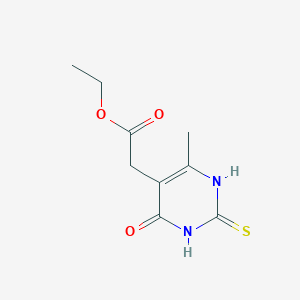
ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is not fully understood. However, it has been suggested that it exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, it has been shown to suppress the production of pro-inflammatory cytokines. In infectious disease research, it has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate in lab experiments include its potential therapeutic applications in cancer, inflammation, and infectious diseases. It is also relatively easy to synthesize and has been extensively studied, which makes it a good candidate for further research. The limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate can be achieved through a multi-step process. The first step involves the condensation of ethyl acetoacetate with thiourea to form 1,3-dimethylbarbituric acid. This intermediate is then reacted with methyl iodide and potassium carbonate to produce 1,3-dimethyl-5-methylthiouracil. Finally, the target compound is obtained by reacting 1,3-dimethyl-5-methylthiouracil with ethyl chloroacetate in the presence of sodium ethoxide.
Applications De Recherche Scientifique
Ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In infectious disease research, it has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
ethyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5(2)10-9(15)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXRGGLHCMCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=S)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

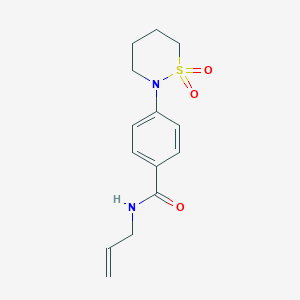
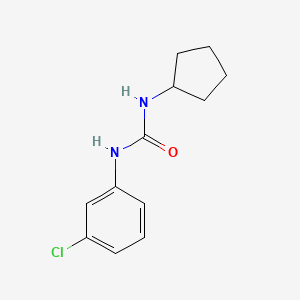
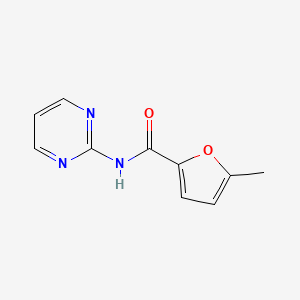
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
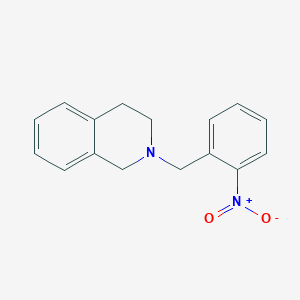

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
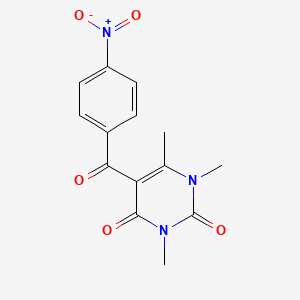
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)


![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)
![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)